![molecular formula C11H6ClF3N2 B3371293 3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-63-8](/img/structure/B3371293.png)
3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine
Übersicht
Beschreibung
“3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” is a chemical compound with the CAS Number: 66548-63-8 . It has a molecular weight of 258.63 and is typically stored at room temperature . It is a general reagent used in the repositioning of antitubercular oxazoles for certain neglected tropical diseases .
Synthesis Analysis
The synthesis of “3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, including “3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Molecular Structure Analysis
The InChI Code of “3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” is 1S/C11H6ClF3N2/c12-10-5-4-9 (16-17-10)7-2-1-3-8 (6-7)11 (13,14)15/h1-6H . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
The biological activities of TFMP derivatives, including “3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine” is a powder that is stored at room temperature . It has a melting point of 131-133 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Pyridazine Derivatives in Medicinal Chemistry
Recent studies in medicinal chemistry highlight the significance of pyridazine analogs due to their pharmaceutical importance. For instance, compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction. These compounds are characterized by Density Functional Theory (DFT) calculations to determine energy levels and other quantum chemical parameters, highlighting their potential in drug development (Sallam et al., 2021).
Applications in Agriculture: Herbicidal Activities
Pyridazine derivatives have also been explored for their application in agriculture, particularly as herbicides. A novel series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal activities. These compounds have been evaluated in tests and showed promising results against dicotyledonous plants, emphasizing their potential in agricultural practices (Xu et al., 2008).
Corrosion Inhibition Studies
Another notable application of pyridazine derivatives is in corrosion inhibition. Studies on compounds like 6-phenyl-3(2H)-pyridazinone and 3-chloro-6-phenylpyrazine have shown their influence on mild steel corrosion in acidic environments. These compounds exhibit varying degrees of inhibitive action, highlighting their potential use in materials science and corrosion prevention (Olasunkanmi et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazine derivatives are integral to understanding their applications. Techniques such asFT-IR, micro-Raman, and UV-vis spectroscopy, along with quantum chemical calculations, have been employed to study compounds like 6-chloro-4-hydroxy-3-phenyl pyridazine. These studies provide essential information about molecular geometry, vibrational frequencies, and electronic properties, which are crucial for tailoring these compounds for specific applications (Sarıkaya et al., 2017).
Pharmaceutical Research: Anti-Epileptic and Anti-Viral Properties
In pharmaceutical research, certain pyridazine derivatives have shown promise in treating conditions like epilepsy. For instance, 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been evaluated for their anticonvulsant activity in animal models. These studies contribute to understanding the structure-activity relationships and potential clinical applications of these compounds (Hallot et al., 1986). Additionally, some newly synthesized triazolo[4,3-b]pyridazines have demonstrated anti-HAV activity, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Safety And Hazards
The compound has several hazard statements including H301, H315, and H319 . These indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-4-9(16-17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOBKTURBXCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225609 | |
| Record name | Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine | |
CAS RN |
66548-63-8 | |
| Record name | Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

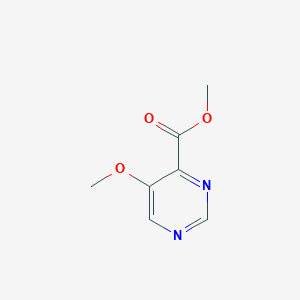
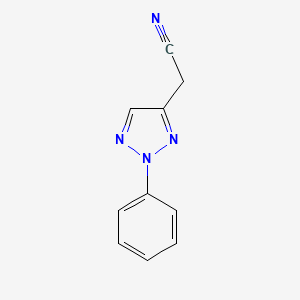
![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)
![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)
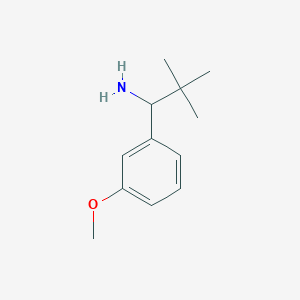
![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)
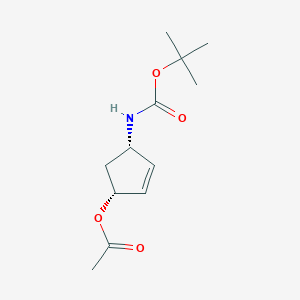
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B3371280.png)
![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
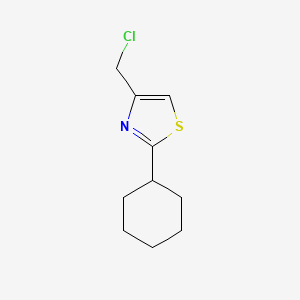
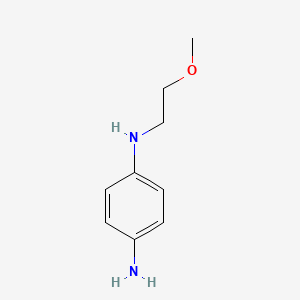
![2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3371303.png)
